molecular formula C18H22O3 B15130155 9,11-Didehydroestriol

9,11-Didehydroestriol

Cat. No.: B15130155
M. Wt: 286.4 g/mol
InChI Key: ZWHFPHWLYUMTGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Didehydroestriol typically involves the dehydrogenation of estriol. One common method includes the use of dehydrogenating agents such as selenium dioxide or palladium on carbon under controlled conditions . The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from estrone or estradiol. The process includes steps like oxidation, reduction, and dehydrogenation, often using catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 9,11-Didehydroestriol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to estriol or other reduced forms.

    Substitution: It can participate in substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield estrone derivatives, while reduction can produce various hydroxylated compounds .

Scientific Research Applications

9,11-Didehydroestriol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,11-Didehydroestriol involves its interaction with estrogen receptors in the body. It binds to these receptors, modulating the transcription of estrogen-responsive genes. This interaction influences various physiological processes, including cell proliferation, differentiation, and apoptosis . The compound’s effects are mediated through pathways involving the estrogen receptor alpha and beta subtypes.

Comparison with Similar Compounds

    Estriol: A natural estrogen with similar structural features but lacks the dehydrogenated double bond at positions 9 and 11.

    Estradiol: Another natural estrogen, more potent than estriol, with hydroxyl groups at positions 3 and 17.

    Estrone: A less potent estrogen compared to estradiol, with a ketone group at position 17.

Uniqueness: 9,11-Didehydroestriol is unique due to its specific structural modifications, which confer distinct biological activities. Its dehydrogenated structure allows for different interactions with estrogen receptors, potentially leading to unique therapeutic effects .

Properties

IUPAC Name

13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,16,17-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5-6,8,14-17,19-21H,2,4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHFPHWLYUMTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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